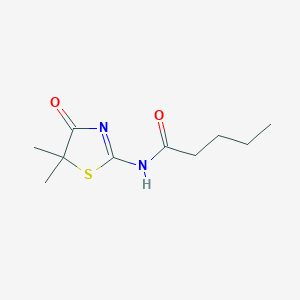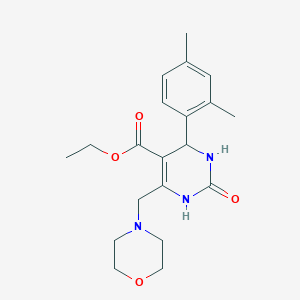
N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide
Vue d'ensemble
Description
N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide, also known as DM-1, is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications. It is a synthetic derivative of thiazolidinone, a heterocyclic compound that has been extensively studied for its biological activities. DM-1 has been shown to possess potent antitumor activity and is currently being investigated as a potential treatment for various types of cancer.
Mécanisme D'action
N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide binds to the colchicine-binding site of tubulin, which is located on the beta-subunit of the protein. This binding prevents the polymerization of tubulin into microtubules, which are essential for cell division. The disruption of microtubule function leads to cell cycle arrest and apoptosis. N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.
Biochemical and Physiological Effects:
N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide has been shown to have a number of biochemical and physiological effects. It disrupts microtubule function, leading to cell cycle arrest and apoptosis. It also inhibits the migration and invasion of cancer cells, which are important processes in tumor metastasis. N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied for its antitumor activity and has shown promising results in preclinical studies. However, there are also some limitations to its use in lab experiments. N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide is not water-soluble, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its efficacy in some applications.
Orientations Futures
There are several future directions for the study of N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide. One area of research is the development of new formulations that improve its solubility and pharmacokinetic properties. Another area of research is the investigation of its potential use in combination with other anticancer drugs. N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide has been shown to be effective against a wide range of cancer cell lines, and its combination with other drugs may lead to synergistic effects. Finally, the development of new analogs of N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide may lead to the discovery of more potent and selective antitumor agents.
Applications De Recherche Scientifique
N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide has been extensively studied for its antitumor activity and has shown promising results in preclinical studies. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, ovarian, and prostate cancer. N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide works by targeting microtubules, which are essential for cell division and proliferation. It binds to tubulin, a protein that makes up microtubules, and disrupts their function, leading to cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
N-(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-4-5-6-7(13)11-9-12-8(14)10(2,3)15-9/h4-6H2,1-3H3,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSROICDWACHBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=O)C(S1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride](/img/structure/B4652375.png)
![N-(2,3-di-2-furyl-6-quinoxalinyl)-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B4652383.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4652389.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea](/img/structure/B4652407.png)
![tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine hydrochloride](/img/structure/B4652418.png)
![N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4652429.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4652439.png)
![2-({[(3,5-dimethylbenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4652445.png)
![7-(3,5-dichlorophenyl)-2-{[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4652446.png)
![N-1,3-thiazol-2-yl-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4652465.png)
![2-{[4-allyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4652472.png)
![6-cyclopropyl-3-methyl-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4652478.png)